molecular formula C13H14N2O4 B1517486 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1097060-91-7

1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B1517486
CAS No.: 1097060-91-7
M. Wt: 262.26 g/mol
InChI Key: QBULSPIWJRTQLQ-UHFFFAOYSA-N
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Description

1-(2-Acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid is a complex organic compound with a molecular formula of C13H14N2O4. This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield reduced derivatives, such as alcohols and amines.

  • Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: The compound has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Indomethacin

  • Indometacin

  • 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid

Properties

IUPAC Name

1-(2-acetamidoacetyl)-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8(16)14-7-12(17)15-5-4-9-6-10(13(18)19)2-3-11(9)15/h2-3,6H,4-5,7H2,1H3,(H,14,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBULSPIWJRTQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid
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1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid
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1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid
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1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid
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1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid
Reactant of Route 6
1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid

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